molecular formula C10H22O B13702269 2,3,3,4,4-Pentamethylpentan-2-ol CAS No. 5857-70-5

2,3,3,4,4-Pentamethylpentan-2-ol

Cat. No.: B13702269
CAS No.: 5857-70-5
M. Wt: 158.28 g/mol
InChI Key: VZAMNCZWPKAWPW-UHFFFAOYSA-N
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Description

2,3,3,4,4-Pentamethylpentan-2-ol is an organic compound with the molecular formula C10H22O. It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms. This compound is known for its unique structure, which includes five methyl groups attached to a pentane backbone. The molecular weight of this compound is 158.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3,4,4-Pentamethylpentan-2-ol typically involves the reaction of 2-pentanone with methyllithium. The reaction proceeds as follows:

    Starting Material: 2-Pentanone (CAS#865-66-7)

    Reagent: Methyllithium (CAS#917-54-4)

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the decomposition of methyllithium. The temperature is maintained at low levels to control the reaction rate and avoid side reactions.

The reaction yields this compound as the primary product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using distillation or recrystallization techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,3,3,4,4-Pentamethylpentan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,3,3,4,4-Pentamethylpentan-2-one.

    Reduction: Formation of 2,3,3,4,4-Pentamethylpentane.

    Substitution: Formation of 2,3,3,4,4-Pentamethylpentyl halides.

Scientific Research Applications

2,3,3,4,4-Pentamethylpentan-2-ol has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,3,4,4-Pentamethylpentan-2-ol involves its interaction with various molecular targets. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. The hydroxyl group can act as a nucleophile, participating in various chemical reactions. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,2,4,4-Tetramethylpentan-3-ol: Similar structure but with different positioning of methyl groups.

    2,3,3,4,4-Pentamethylpentane: Lacks the hydroxyl group, making it less reactive.

    1,1,2,2,3,3-Hexamethylbutan-1-ol: Different carbon backbone and positioning of hydroxyl group.

Uniqueness

2,3,3,4,4-Pentamethylpentan-2-ol is unique due to its specific arrangement of methyl groups and the presence of a tertiary hydroxyl group. This structure imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

CAS No.

5857-70-5

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

IUPAC Name

2,3,3,4,4-pentamethylpentan-2-ol

InChI

InChI=1S/C10H22O/c1-8(2,3)9(4,5)10(6,7)11/h11H,1-7H3

InChI Key

VZAMNCZWPKAWPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C)(C)C(C)(C)O

Origin of Product

United States

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